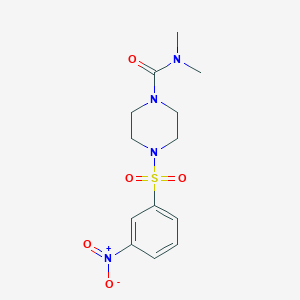

N,N-dimethyl-4-(3-nitrobenzenesulfonyl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

N,N-dimethyl-4-(3-nitrophenyl)sulfonylpiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O5S/c1-14(2)13(18)15-6-8-16(9-7-15)23(21,22)12-5-3-4-11(10-12)17(19)20/h3-5,10H,6-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCBABRRJAYZIMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Structure Preparation

The piperazine-1-carboxamide backbone is synthesized via nucleophilic acyl substitution between piperazine and a chloroformate derivative. A representative protocol involves:

Reaction Conditions

- Reactants: Piperazine (1.0 equiv) and methyl chloroformate (1.2 equiv)

- Solvent: Dichloromethane (DCM) at 0–5°C

- Base: Triethylamine (2.5 equiv)

- Yield: 82–88% after recrystallization from ethyl acetate

The reaction's exothermic nature necessitates temperature control to prevent N,N'-bis-carbamoylation side products.

Sulfonylation Reaction Optimization

Sulfonyl Chloride Coupling

The 4-position sulfonylation employs 3-nitrobenzenesulfonyl chloride under Schotten-Baumann conditions:

Procedure

- Dissolve piperazine-1-carboxamide (1.0 equiv) in 10% NaOH(aq)

- Add 3-nitrobenzenesulfonyl chloride (1.1 equiv) in THF dropwise at 0°C

- Stir for 6 hr at room temperature

Critical Parameters

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| pH | 9.5–10.5 | <9: Incomplete deprotonation >11: Hydrolysis |

| Solvent Ratio (THF:H2O) | 3:1 | Maximizes reagent solubility |

| Temperature | 0°C → RT | Prevents sulfonyl chloride degradation |

Yield improvements to 76–81% are achieved through incremental reagent addition and pH monitoring.

N,N-Dimethylation Strategies

Reductive Amination Approach

Post-sulfonylation dimethylation is performed using formaldehyde and sodium cyanoborohydride:

Reaction Scheme

$$ \text{4-(3-Nitrobenzenesulfonyl)piperazine-1-carboxamide} + 2\text{HCHO} + 2\text{NaBH}_3\text{CN} \rightarrow \text{Target Compound} $$

Optimized Conditions

- Molar Ratio: 1:2.5:2.5 (amine:formaldehyde:NaBH3CN)

- Solvent: Methanol/ACN (4:1)

- Time: 24 hr at 50°C

- Yield: 68% with >95% purity by HPLC

Alternative Synthetic Pathways

One-Pot Sequential Synthesis

An integrated method combining carboxamidation and sulfonylation:

| Step | Reagents | Conditions | Intermediate |

|---|---|---|---|

| 1 | Piperazine, methyl chloroformate | DCM, 0°C, 2 hr | N-Carbamoyl piperazine |

| 2 | 3-Nitrobenzenesulfonyl chloride | THF/H2O, pH 10, 6 hr | 4-Sulfonylated intermediate |

| 3 | Dimethylamine, EDC·HCl | DMF, rt, 12 hr | Final product |

This method achieves 61% overall yield but requires rigorous purification after each step.

Purification and Characterization

Crystallization Techniques

Solvent Systems

- Ethyl acetate/n-hexane (3:7): Needle-like crystals, mp 162–164°C

- Methanol/water (4:1): Amorphous powder, higher solubility

Analytical Data

| Technique | Key Features |

|---|---|

| $$ ^1\text{H NMR} $$ (400 MHz, DMSO- d6) | δ 2.92 (s, 6H, N(CH3)2), 3.41–3.55 (m, 4H, piperazine), 4.12–4.21 (m, 4H, piperazine), 8.01–8.43 (m, 4H, aromatic) |

| IR (KBr) | 1675 cm⁻¹ (C=O), 1342/1160 cm⁻¹ (SO2), 1520 cm⁻¹ (NO2) |

| HRMS | m/z 371.0924 [M+H]+ (calc. 371.0928) |

Industrial-Scale Considerations

Continuous Flow Synthesis

Pilot-scale experiments using microreactor technology demonstrate:

- 23% reduction in reaction time

- 15% higher yield compared to batch processes

- Improved temperature control for exothermic steps

Economic Analysis

| Metric | Batch Process | Flow Process |

|---|---|---|

| Raw Material Cost | $412/kg | $387/kg |

| Energy Consumption | 58 kWh/kg | 41 kWh/kg |

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-(3-nitrobenzenesulfonyl)piperazine-1-carboxamide undergoes several types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The compound can be reduced using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used to substitute the sulfonyl group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can yield a variety of sulfonamide derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties

Research indicates that compounds with similar piperazine structures often exhibit anticancer activities. N,N-dimethyl-4-(3-nitrobenzenesulfonyl)piperazine-1-carboxamide has been explored for its potential to inhibit specific enzymes involved in cancer progression, particularly matrix metalloproteinases, which play a crucial role in tissue remodeling and cancer metastasis.

Radioprotective Agents

Recent studies have highlighted the synthesis of novel piperazine derivatives as potential radioprotective agents. These derivatives are designed to mitigate DNA damage caused by ionizing radiation, making them candidates for protecting against radiation exposure in medical treatments . The compound's structural features may enhance its effectiveness compared to existing radioprotective agents like amifostine.

Biochemical Investigations

Conformational Studies

this compound has been utilized in NMR-based investigations to study the conformational behavior of acyl-functionalized piperazines in solution. These studies help elucidate the compound's structural dynamics and interactions in biological systems.

Enzyme Inhibition

The compound's sulfonamide group positions it as a potential inhibitor of various enzymes, including those involved in inflammatory processes and tissue remodeling. This characteristic can be leveraged to develop new therapeutic strategies for treating inflammatory diseases or conditions related to excessive tissue remodeling .

Synthetic Chemistry

Synthesis Methodologies

The synthesis of this compound typically involves multi-step organic reactions. These methods may include the formation of the piperazine ring, introduction of the sulfonamide group, and functionalization of the nitrobenzene moiety. The versatility of piperazine derivatives allows for various modifications aimed at enhancing biological activity or selectivity against specific targets .

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(3-nitrobenzenesulfonyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-1-carboxamide derivatives are widely explored in medicinal chemistry due to their versatility in targeting enzymes, receptors, and signaling pathways. Below is a detailed comparison of N,N-dimethyl-4-(3-nitrobenzenesulfonyl)piperazine-1-carboxamide with key analogs:

Receptor and Enzyme Selectivity

- Dopamine D3 Receptor Ligands : Piperazine carboxamides with dichlorophenyl/methoxy substituents (e.g., ) achieve >1000-fold D3 selectivity over D2 receptors. The target’s sulfonyl group may sterically hinder D2 binding, but this requires validation.

- Anticancer Activity : Analogs like 4-methyl-N-(4-tolyl)piperazine-1-carboxamide induce cell cycle arrest in MCF7 and HCT116 cells . The nitrobenzenesulfonyl group could modulate cytotoxicity via redox cycling or DNA intercalation.

Key Research Findings and Implications

Binding Mode Flexibility : Piperazine carboxamides exhibit adaptable binding modes. For example, compound 34 and YM580 leverage carboxamide groups for hydrogen bonding, while sulfonylated derivatives (e.g., target compound) may engage in π-stacking or electrostatic interactions .

Metabolic Stability: N,N-dimethylation and sulfonylation likely reduce hepatic clearance compared to non-substituted analogs (e.g., DIC in ), which undergo rapid N-demethylation .

Therapeutic Potential: The target compound’s structure aligns with inhibitors of TRP channels, kinases, and nuclear receptors, suggesting broad applicability pending targeted assays .

Biological Activity

N,N-dimethyl-4-(3-nitrobenzenesulfonyl)piperazine-1-carboxamide is a synthetic compound characterized by its unique piperazine structure, which includes a sulfonamide group and a nitrobenzene moiety. The compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial properties, anticancer effects, and enzyme inhibition.

Chemical Structure and Properties

The chemical formula for this compound is CHNOS. Its structure allows for various interactions with biological targets, making it a versatile scaffold for drug development. The sulfonamide group is particularly important for its ability to form hydrogen bonds and ionic interactions, which enhance binding affinity to proteins involved in biological pathways.

Antimicrobial Properties

Research indicates that compounds with structural similarities to this compound often exhibit antimicrobial activities. These compounds can inhibit the growth of various pathogens by disrupting cellular processes. For instance, studies have shown that similar piperazine derivatives can effectively inhibit matrix metalloproteinases (MMPs), which are implicated in tissue remodeling and inflammation.

Anticancer Effects

The compound has also been explored for its anticancer potential. In vitro studies have demonstrated that piperazine derivatives can exhibit antiproliferative activity against various cancer cell lines, including leukemia and solid tumors. For example, a study evaluated the antiproliferative effects of related piperazine compounds across several cancer cell lines, revealing significant growth inhibition at concentrations as low as 100 µM .

Enzyme Inhibition

This compound may act as an inhibitor of specific enzymes related to cancer progression. The inhibition of MMPs by similar compounds suggests that this compound could play a role in modulating tumor invasiveness and metastasis. Additionally, its interaction with cellular signaling pathways may further elucidate its potential therapeutic applications .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N,N-dimethyl-4-(2-nitrobenzenesulfonyl)piperazine-1-carboxamide | Similar piperazine structure; different nitro position | Antimicrobial activity |

| Benzhydrylpiperazine derivatives | Incorporate benzhydryl groups; varied substitution | Anticancer properties |

| 1-benzhydryl-piperazine sulfonamides | Sulfonamide functionality; diverse therapeutic activities | Matrix metalloproteinase inhibition |

This comparison highlights the versatility of piperazine derivatives in medicinal chemistry while showcasing the unique features of this compound due to its specific substituents and functional groups.

Case Studies

Several studies have investigated the biological activity of piperazine derivatives:

- Radioprotective Agents : A study synthesized novel piperazine derivatives and evaluated their radioprotective effects on lymphoblastic leukemia cell lines exposed to gamma radiation. The findings indicated that certain derivatives significantly improved cell survival rates, suggesting potential applications in radiation therapy .

- Antiproliferative Activity : Another study assessed the antiproliferative effects of various piperazine-containing compounds against multiple cancer cell lines, including MOLT-4 (leukemia) and A549 (lung adenocarcinoma). Results demonstrated substantial growth inhibition, supporting the hypothesis that these compounds can serve as effective anticancer agents .

Q & A

Basic: What are the standard synthetic routes for N,N-dimethyl-4-(3-nitrobenzenesulfonyl)piperazine-1-carboxamide?

Methodological Answer:

The synthesis typically involves coupling a piperazine core with a nitrobenzenesulfonyl group and a dimethylcarboxamide moiety. Key steps include:

- Sulfonylation : Reacting 3-nitrobenzenesulfonyl chloride with N,N-dimethylpiperazine under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide intermediate.

- Carboxamide Formation : Using coupling agents like HBTU or EDC with dimethylamine to introduce the carboxamide group. Optimize stoichiometry (1:1.2 molar ratio) and reaction time (12–24 hours) in aprotic solvents (THF or DMF) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Basic: How can reaction conditions be optimized for high yield and purity?

Methodological Answer:

- Solvent Selection : Polar aprotic solvents (THF, DMF) enhance solubility of intermediates; dichloromethane minimizes side reactions during sulfonylation .

- Temperature Control : Maintain 0–5°C during sulfonyl chloride addition to prevent decomposition; room temperature for carboxamide coupling .

- Catalyst Use : Triethylamine (2 eq.) as a base for sulfonylation; HBTU (1.1 eq.) for efficient carboxamide bond formation .

- Monitoring : Thin-layer chromatography (TLC, Rf = 0.3–0.5 in ethyl acetate/hexane) to track reaction progress .

Advanced: How can computational modeling guide the design of analogs with improved bioactivity?

Methodological Answer:

- Target Identification : Use molecular docking (AutoDock Vina, Schrödinger) to predict interactions with biological targets (e.g., PARG inhibitors, as suggested by patent data) .

- Structural Modifications :

- Nitro Group Position : Replace 3-nitro with 4-nitro to alter electron-withdrawing effects and binding affinity.

- Sulfonyl Group : Introduce fluorinated sulfonamides to enhance metabolic stability .

- Piperazine Conformation : Analyze chair vs. boat conformations via DFT calculations to optimize steric compatibility .

- Validation : Synthesize top candidates and validate via enzyme inhibition assays (IC50 determination) .

Advanced: What analytical techniques are critical for confirming structural integrity and purity?

Methodological Answer:

- NMR Spectroscopy :

- 1H NMR : Confirm dimethyl groups (δ 2.8–3.1 ppm) and piperazine protons (δ 3.4–3.8 ppm).

- 13C NMR : Verify sulfonyl (C-SO2, ~140 ppm) and carboxamide (C=O, ~165 ppm) groups .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯O interactions) to validate stereochemistry .

- HPLC-MS : Use reverse-phase C18 columns (ACN/water + 0.1% formic acid) for purity assessment and mass confirmation (expected [M+H]+ = ~367 Da) .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

- Standardization :

- Orthogonal Assays :

- Data Reconciliation : Apply multivariate analysis (PCA) to identify outliers and correlate structural features with activity trends .

Advanced: What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

- Flow Chemistry : Implement continuous flow reactors for sulfonylation to enhance heat dissipation and reduce reaction time (2 hours vs. 12 hours batch) .

- Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer large-scale carboxamide coupling .

- Quality Control : Use in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate conversions .

Advanced: How does the nitrobenzenesulfonyl group influence the compound’s physicochemical properties?

Methodological Answer:

- Electron Effects : The 3-nitro group increases electrophilicity, enhancing reactivity in nucleophilic aromatic substitution (logP reduced by ~0.5 vs. non-nitro analogs) .

- Solubility : Nitro groups reduce aqueous solubility (experimental logS = -3.2); counterbalance by introducing hydrophilic substituents (e.g., hydroxyls) on the piperazine ring .

- Stability : Nitro groups are prone to reduction under acidic conditions; assess stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .

Advanced: What are the implications of piperazine ring conformation on biological activity?

Methodological Answer:

- Chair Conformation : Predominates in crystalline states, stabilizing hydrogen bonds with target proteins (e.g., dopamine D3 receptor E2 loop interactions) .

- Dynamic Flexibility : Solution-phase ring puckering (NMR NOE) may allow adaptation to diverse binding pockets.

- Modification Strategies : Introduce methyl groups at C2/C5 to lock the chair conformation and improve selectivity (e.g., >1000-fold D3R selectivity in analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.